4-[1-(Trifluoromethyl)ethenyl]pyridine
Description
Properties
Molecular Formula |
C8H6F3N |
|---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
4-(3,3,3-trifluoroprop-1-en-2-yl)pyridine |
InChI |
InChI=1S/C8H6F3N/c1-6(8(9,10)11)7-2-4-12-5-3-7/h2-5H,1H2 |
InChI Key |
VVIXHANYOJJUIB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The trifluoromethyl group and ethenyl linkage are critical to the compound’s reactivity. Below is a comparison with structurally related pyridine derivatives:
Key Observations :
- Conjugation: The ethenyl group facilitates charge delocalization, a feature shared with Hydramethylnon, which leverages conjugation for pesticidal activity.
- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., naphthyl in 4-(1-Naphthylvinyl)pyridine) reduce metabolic degradation but may hinder target engagement compared to smaller -CF₃ groups.
Pharmacological and Agrochemicall Activity
Antiparasitic Activity
Physicochemical Properties
| Property | This compound | 6-Methyl-4-(trifluoromethyl)pyridin-2-ylhydrazine | 4-(1-Naphthylvinyl)pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~215 (estimated) | 221.6 | 271.3 |
| LogP (Predicted) | 2.8–3.2 | 1.9–2.5 | 4.1–4.5 |
| Aqueous Solubility | Low (due to -CF₃) | Moderate (hydrazine enhances polarity) | Very low (bulky naphthyl) |
Notes:
Gaps in Literature
- Toxicity Data: Limited information on acute or chronic toxicity for this compound.
- In Vivo Efficacy : Most analogs (e.g., UDO) are tested in vitro; translational studies are needed.
Preparation Methods
Cyclization of Butenone Precursors
This method involves cyclizing a trifluoromethyl-substituted butenone intermediate to form the pyridine ring. Key steps include:
-
Reagents : 1,1,1-Trifluoro-4-alkoxy-3-alkylbuten-2-one, chloroacetonitrile, zinc powder, trimethylchlorosilane (TMSCl), and tetrahydrofuran (THF).
-
Conditions : Reflux in THF, followed by acidic workup (HCl) and neutralization with ammonia.
-
Mechanism : The butenone undergoes nucleophilic attack by chloroacetonitrile, forming a carbonyl addition product, which cyclizes under acidic conditions to yield the pyridine scaffold .
Example :
Synthesis of 2-Hydroxy-4-trifluoromethylpyridine
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction links a pyridine halide to a trifluoromethyl ethenyl boronic acid.
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd₂(dba)₃, Xantphos | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Yield | 61.5% for 2-chloro-4-trifluoromethylpyridine |
Key Steps :
-
Substrate Preparation : 2,3-Dichloro-5-trifluoromethylpyridine is used as the pyridine halide.
-
Coupling : Reacts with a trifluoromethyl ethenyl boronic acid under inert conditions.
-
Workup : Purification via column chromatography or crystallization .
Wittig Reaction
The Wittig reaction forms alkenes by reacting aldehydes with ylides. For this target, a trifluoromethyl-substituted ylide reacts with a pyridine aldehyde.
| Parameter | Value | Reference |
|---|---|---|
| Ylide | CF₃-CH₂-PPh₃ (hypothetical) | |
| Substrate | 4-Pyridinecarbaldehyde | |
| Solvent | Methanol (MeOH) or THF | |
| Yield | ~53% for analogous imidazo-pyridines |
Mechanism :
-
The ylide abstracts a proton from the aldehyde, forming an oxaphosphorane intermediate.
Reductive Cyclization
NH₄I/Na₂S₂O₄-mediated reductive cyclization forms pyridines with trifluoromethyl groups.
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | NH₄I, Na₂S₂O₄ | |
| Solvent | Toluene | |
| Temperature | 130°C | |
| Yield | 60% for bis(trifluoromethyl)pyridines |
Example :
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine
Hydrohalogenation of Alkynes
Ethynylpyridines undergo hydrohalogenation to form chloroethenyl derivatives, which may be adapted for trifluoromethyl ethenyl groups.
| Parameter | Value | Reference |
|---|---|---|
| Reagent | HCl or HBr | |
| Catalyst | Pd or Au | |
| Yield | 61.5% for 2-chloro-4-(trifluoromethylphenyl)ethenylpyridine |
Mechanism :
-
The alkyne (C≡C) reacts with HX, adding H and X across the triple bond to form a chloroethenyl group .
Fluorination of Chlorinated Precursors
Trichloromethyl pyridines react with HF under catalytic conditions to form trifluoromethyl derivatives.
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | FeCl₃ or FeF₃ | |
| Pressure | 5–1,200 psig | |
| Temperature | 150–250°C | |
| Yield | High (not specified) |
Example :
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | Direct formation of pyridine core | Requires specific butenone precursors | 50–80% |
| Suzuki Coupling | High regioselectivity | Expensive catalysts and boronic acids | 50–70% |
| Wittig Reaction | Flexible for diverse aldehydes | Sensitive to ylide stability | 40–60% |
| Reductive Cyclization | Scalable for bulk synthesis | Requires toxic NH₄I/Na₂S₂O₄ | 50–60% |
| Hydrohalogenation | Simple reagents (HCl/HBr) | Limited functional group tolerance | 50–70% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[1-(Trifluoromethyl)ethenyl]pyridine, and how can reaction conditions be optimized?
- Methodology :
- Substitution Reactions : Use sodium azide (NaN₃) or potassium thiocyanate (KSCN) to introduce functional groups at reactive positions on the pyridine ring. For example, substituting halogen atoms with nucleophiles under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
- Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to attach the trifluoromethyl ethenyl group. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) in THF/water mixtures at reflux .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.
Q. How is the structural integrity of this compound validated?
- Methodology :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) and validate with R-factor metrics (<5%) .
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃). The trifluoromethyl group shows a distinct ¹⁹F NMR signal near -60 ppm .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
Q. What are the common derivatization strategies for this compound in medicinal chemistry?
- Methodology :
- Functionalization : Introduce bioisosteres (e.g., azido or thiocyanato groups) via nucleophilic substitution. For example, react with NaN₃ in DMSO at 50°C to generate azido derivatives .
- Biological Probes : Label with fluorophores (e.g., dansyl chloride) via amide coupling using EDC/NHS chemistry in dichloromethane .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts or vibrational frequencies. Compare computed vs. experimental data to identify conformational discrepancies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in water or DMSO) to explain anomalous solubility or reactivity trends .
Q. What experimental strategies address low yields in palladium-catalyzed coupling reactions involving this compound?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts with ligands like XPhos to enhance turnover.
- Additives : Include silver salts (Ag₂O) to scavenge halides or phase-transfer agents (TBAB) to improve solubility .
- Table : Example Optimization Parameters
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | THF | 45 |
| PdCl₂(dppf) | XPhos | Toluene | 72 |
Q. How does the trifluoromethyl ethenyl group influence biological activity in target binding studies?
- Methodology :
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing CF₃ with CH₃ or Cl) and compare IC₅₀ values in enzyme assays.
- Crystallographic Analysis : Resolve ligand-protein complexes (e.g., with cytochrome P450) to identify hydrophobic interactions or steric effects from the CF₃ group .
Q. What are the best practices for handling stability issues during long-term storage?
- Methodology :
- Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation.
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility Screening : Use a standardized shake-flask method with UV-Vis quantification. For example, measure solubility in DMSO (polar) vs. toluene (nonpolar) at 25°C .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
